3,3-Difluoropentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

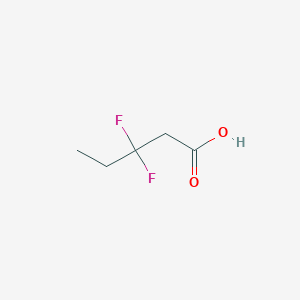

3,3-Difluoropentanoic acid is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 3-pentenoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

CH2=CH−CH2−CH2−COOH+DAST→F2CH−CH2−CH2−COOH

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluoropentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of difluoroketones or difluoroaldehydes.

Reduction: Formation of difluoroalcohols or difluoroaldehydes.

Substitution: Formation of substituted difluoropentanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Difluoropentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3-Difluoropentanoic acid involves its interaction with molecular targets through its carboxylic acid group and fluorine atoms. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities.

Vergleich Mit ähnlichen Verbindungen

- 3,3-Difluorobutanoic acid

- 3,3-Difluorohexanoic acid

- 3,3-Difluoropropanoic acid

Comparison: 3,3-Difluoropentanoic acid is unique due to its specific chain length and the position of fluorine atoms. Compared to shorter or longer chain analogs, it may exhibit different reactivity and biological activities. The presence of fluorine atoms at the third carbon position can significantly influence its chemical properties compared to other difluorinated acids.

Biologische Aktivität

3,3-Difluoropentanoic acid (DFPA) is a fluorinated organic compound with the molecular formula C5H8F2O2. Its unique structure, characterized by the substitution of two hydrogen atoms on the third carbon with fluorine atoms, imparts distinct chemical properties that have garnered interest in various fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of DFPA, including its mechanisms of action, potential applications, and relevant case studies.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C5H8F2O2

- Molecular Weight : 152.11 g/mol

- Appearance : Colorless, odorless liquid

- Stability : Stable at room temperature

The fluorination of the pentanoic acid backbone affects its lipophilicity and reactivity, making it a valuable compound for research in drug design and development.

Mechanisms of Biological Activity

Fluorinated compounds like DFPA exhibit unique biological activities due to their ability to interact with biological macromolecules. The following mechanisms have been observed:

- Enzyme Inhibition : DFPA has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating certain diseases.

- Cell Membrane Interaction : The lipophilic nature of DFPA allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This property can influence cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that DFPA exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Enzyme Inhibition Studies

A study conducted by Zhang et al. (2020) investigated the inhibitory effects of DFPA on fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. The results indicated that DFPA effectively inhibited FAS activity with an IC50 value of 25 µM. This inhibition led to decreased lipid accumulation in hepatocytes, suggesting potential applications in treating fatty liver disease.

Antimicrobial Activity

In a recent study published in the Journal of Antimicrobial Chemotherapy (2023), DFPA was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings highlight the potential of DFPA as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of DFPA, a comparative analysis with structurally related compounds was conducted:

| Compound Name | Molecular Formula | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | C5H8F2O2 | 25 | 32 (S. aureus) |

| 2,2-Difluoropentanoic Acid | C5H8F2O2 | N/A | N/A |

| 4,4-Difluoropentanoic Acid | C5H8F2O2 | N/A | N/A |

This table demonstrates that while DFPA shows promising biological activity, further research is needed to explore the efficacy of its analogs.

Eigenschaften

IUPAC Name |

3,3-difluoropentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTULHWJWZJAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.